

Introduction: Situating 1-Benzyl-2-methylpiperazine in the Neuropharmacological Landscape

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Compound of Interest

Compound Name: **1-Benzyl-2-methylpiperazine**

Cat. No.: **B1279397**

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1-Benzyl-2-methylpiperazine (BZMP) is a synthetic compound belonging to the piperazine class of substances.^{[1][2]} This class is notable for its diverse pharmacological activities, with many derivatives exhibiting significant effects on the central nervous system (CNS).^[3] BZMP is a structural analog of the more extensively studied N-benzylpiperazine (BZP), a recreational drug known for its stimulant and euphoriant properties.^{[2][4]} The pharmacology of BZP is primarily characterized by its interaction with monoamine neurotransmitter systems, where it promotes the release of dopamine and serotonin, akin to the effects of MDMA.^{[4][5]}

While direct pharmacological data on BZMP is limited, its mechanism of action in the CNS can be inferred with a high degree of confidence by examining the well-documented pharmacology of BZP and the principles of structure-activity relationships (SAR) within the piperazine family. The addition of a methyl group at the 2-position of the piperazine ring is the key structural distinction from BZP.^[1] This modification can be expected to influence its potency, selectivity, and metabolic profile, but the core mechanism is likely to mirror that of its parent compound.

This guide provides a detailed technical overview of the presumed CNS mechanism of action of BZMP, grounded in the established neuropharmacology of BZP and related piperazine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the molecular interactions, signaling pathways, and functional outcomes associated with this compound.

Part 1: Primary Molecular Targets and Monoaminergic Effects

The principal mechanism of action for BZP and, by extension, BZMP, involves the disruption of normal monoamine neurotransmission.^{[3][6]} These compounds function as substrates for monoamine transporters, leading to a cascade of effects including reuptake inhibition and neurotransmitter release.

Interaction with Monoamine Transporters

BZP has a mixed mechanism of action, primarily targeting the dopamine transporter (DAT), serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET).^{[4][7]} It functions as a releasing agent, a mechanism shared with amphetamines. This process involves the transporter carrying the drug into the presynaptic neuron, which in turn triggers a reversal of the transporter's normal function (efflux) and disruption of vesicular storage, leading to a non-vesicular release of neurotransmitters into the synapse.

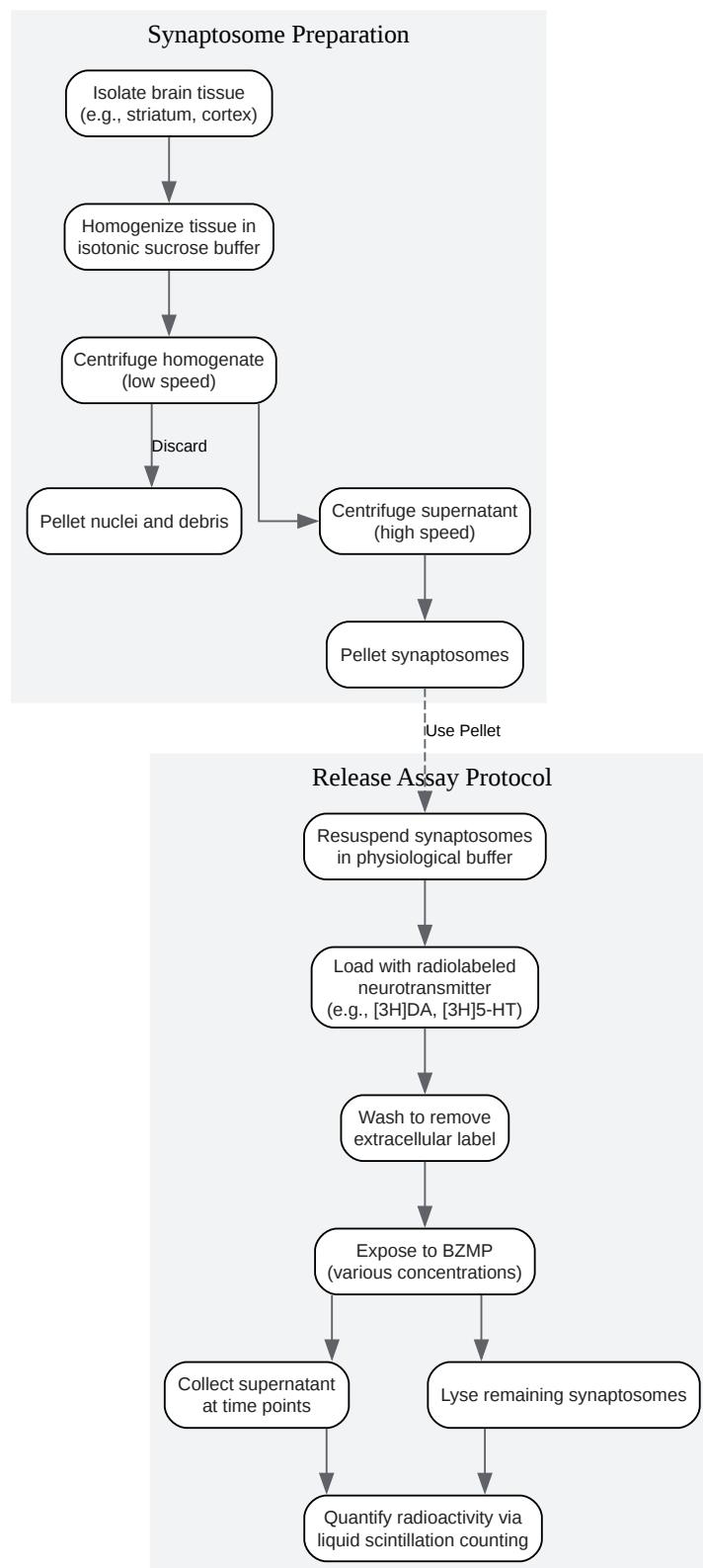
The expected interactions of BZMP are:

- Dopamine Transporter (DAT): BZP is a potent dopamine releaser.^[7] This action is responsible for its primary stimulant effects, including increased locomotor activity, euphoria, and reinforcing properties. BZMP is predicted to share this activity, leading to a significant increase in extracellular dopamine concentrations in brain regions such as the nucleus accumbens and striatum.
- Serotonin Transporter (SERT): BZP also acts on the SERT, though its potency is generally lower for serotonin release compared to dopamine release.^[4] This serotonergic action contributes to its empathogenic and mood-elevating effects, similar to MDMA.^[4] The combination of dopaminergic and serotonergic activity is a hallmark of many psychoactive piperazines.
- Norepinephrine Transporter (NET): The effect on the NET is typically the weakest among the three monoamine transporters for BZP.^[4] This results in increased synaptic norepinephrine, contributing to sympathomimetic effects like elevated heart rate, blood pressure, and alertness.

The methyl group in BZMP may alter its affinity and efficacy at these transporters. In some related series, methylation can subtly modify selectivity, but a dramatic shift away from this core monoaminergic mechanism is unlikely.

Conceptual Workflow for Neurotransmitter Release Assay

To empirically validate these effects for BZMP, a standard *in vitro* neurotransmitter release assay using synaptosomes would be employed.

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Caption: Workflow for an *in vitro* neurotransmitter release assay.

Part 2: Potential Secondary Targets and Modulatory Roles

Beyond direct action on monoamine transporters, piperazine derivatives often exhibit affinities for various G-protein coupled receptors (GPCRs), which can modulate their overall pharmacological profile.

Serotonin (5-HT) Receptors

While BZP itself has low affinity for most postsynaptic 5-HT receptors, other piperazine analogs, such as mCPP and TFMPP, are potent agonists at 5-HT2A and 5-HT2C receptors.^[6] Some synthetic routes for 2-methylpiperazine derivatives have been explored specifically to create ligands for the 5-HT1A receptor.^[8] It is plausible that BZMP possesses some affinity for certain 5-HT receptor subtypes, which could influence the downstream effects of the serotonin it releases. For instance, interaction with 5-HT2A or 5-HT2C receptors could modulate dopamine release in cortical and limbic areas.^{[9][10]}

Sigma (σ) Receptors

Recent research has identified the sigma-1 ($\sigma 1$) receptor as a target for some benzylpiperazine derivatives.^{[11][12][13]} The $\sigma 1$ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and glutamatergic neurotransmission.^[11] Ligands for the $\sigma 1$ receptor can have neuroprotective, antidepressant, and analgesic effects.^[12] A study on N-(2-benzofuranyl methyl)-N'- (alkoxybenzyl)piperazines found high affinity for $\sigma 1$ receptors.^[11] Given the structural similarities, BZMP should be evaluated for $\sigma 1$ receptor affinity, as this could represent a distinct and clinically relevant aspect of its mechanism.

Quantitative Data: Receptor Binding Affinities of BZP and Related Piperazines

The following table summarizes known binding data for BZP and highlights the targets that should be prioritized for the characterization of BZMP. Data for BZMP is hypothetical and denoted by "*".

Compound	DAT (K _i , nM)	SERT (K _i , nM)	NET (K _i , nM)	5-HT2A (K _i , nM)	5-HT2C (K _i , nM)	σ1 Receptor (K _i , nM)
BZP	132	208	716	>10,000[6]	>10,000[6]	Not Reported
mCPP	1,200	110	1,800	110	25	Not Reported
TFMPP	2,500	120	2,800	260	60	Not Reported
BZMP*	To Be Determine d	To Be Determine d	To Be Determine d	To Be Determine d	To Be Determine d	To Be Determine d

Data for BZP, mCPP, and TFMPP are compiled from various sources and represent approximate values.

Part 3: Experimental Protocols for Mechanistic Elucidation

A thorough investigation of BZMP's CNS mechanism requires a multi-tiered experimental approach, progressing from *in vitro* binding to *in vivo* functional outcomes.

Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the affinity (K_i) of BZMP for its molecular targets.

Objective: To quantify the binding affinity of **1-Benzyl-2-methylpiperazine** for monoamine transporters (DAT, SERT, NET) and potential secondary targets (e.g., 5-HT receptor subtypes, σ1 receptor).

Methodology:

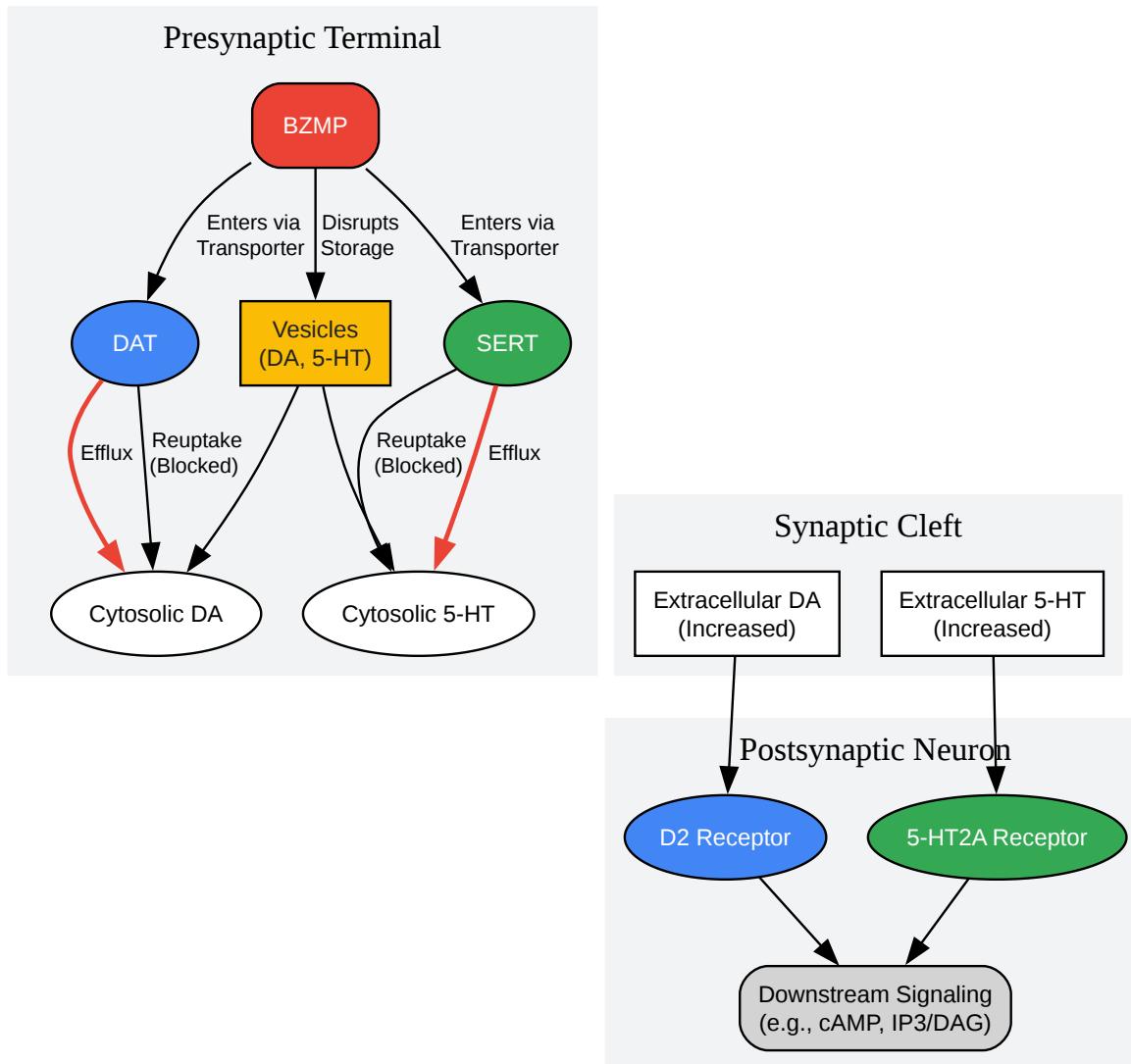
- Tissue/Cell Preparation:

- For transporters, use cell lines stably expressing the human recombinant transporter (e.g., HEK293-hDAT) or rodent brain tissue rich in the target (e.g., striatum for DAT).
- Prepare cell membrane homogenates via sonication and centrifugation.
- Assay Setup:
 - In a 96-well plate, combine membrane homogenate, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of BZMP (typically from 10^{-10} M to 10^{-5} M).
 - Total Binding Wells: Contain membrane and radioligand only.
 - Non-Specific Binding (NSB) Wells: Contain membrane, radioligand, and a high concentration of a known, non-labeled ligand (e.g., cocaine for DAT) to saturate the target sites.
 - Test Compound Wells: Contain membrane, radioligand, and BZMP.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the membranes with the bound radioligand.
- Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
- Quantification:
 - Place the filter discs into scintillation vials with scintillation cocktail.
 - Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
 - Plot the percentage of specific binding against the logarithm of the BZMP concentration.

- Fit the data to a one-site competition curve using non-linear regression to determine the IC_{50} value (the concentration of BZMP that inhibits 50% of specific radioligand binding).
- Convert the IC_{50} to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathway Visualization

The downstream consequences of BZMP's presumed action on dopamine and serotonin release involve complex signaling cascades.



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Caption: Presumed mechanism of BZMP at a monoaminergic synapse.

Conclusion

The CNS mechanism of action of **1-Benzyl-2-methylpiperazine**, while not yet empirically detailed in the scientific literature, can be confidently predicted based on the pharmacology of its parent compound, BZP. BZMP is expected to act as a monoamine releasing agent with primary activity at the dopamine and serotonin transporters. This leads to increased synaptic

concentrations of these neurotransmitters, underlying its stimulant and psychoactive effects. The addition of the 2-methyl group may introduce subtleties in its potency, selectivity, and potential for off-target interactions, particularly at serotonin and sigma receptors. The experimental protocols and frameworks outlined in this guide provide a clear roadmap for the comprehensive characterization of BZMP, enabling a deeper understanding of its neuropharmacological profile for researchers in drug discovery and neuroscience.

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